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Compound of Interest

Compound Name: Glycoside ST-J

Cat. No.: B12386146

A comprehensive analysis of "Glycoside ST-J" cannot be provided at this time as the identifier
does not correspond to a known compound in the scientific literature. Extensive searches for
"Glycoside ST-J" and its associated spectroscopic data (NMR, MS) did not yield any specific
results for a compound with this designation.

The scientific literature contains a vast amount of data on numerous glycosides. For instance,
detailed NMR and mass spectrometry data are available for compounds such as a hepta
pyranosyl diterpene glycoside from Stevia rebaudiana[l], the cardiac glycoside digoxin[2], and
various other flavonoid and steroidal glycosides[3][4]. However, without a more specific
chemical name, CAS registry number, or a reference to a peer-reviewed publication describing
"Glycoside ST-J," it is not possible to retrieve and present the requested technical information.

For the benefit of researchers, scientists, and drug development professionals, a general
overview of the methodologies used for the spectroscopic analysis of glycosides is provided
below. This information is based on established techniques and protocols commonly reported
in the field.

General Methodologies for Glycoside
Characterization

The structural elucidation of glycosides is a complex process that relies heavily on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).
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Mass Spectrometry (MS) for Glycoside Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a glycoside and
for obtaining information about its structure through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

A typical experimental setup for the analysis of glycosides involves High-Performance Liquid
Chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS)[4][5].

o Sample Preparation: The glycoside is dissolved in a suitable solvent, often a mixture of water
and an organic solvent like acetonitrile or methanol.

o Chromatography: The sample is injected into an HPLC system equipped with a column
appropriate for separating glycosides (e.g., a C18 reversed-phase column). A gradient
elution is often employed to achieve optimal separation.

 lonization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray
ionization (ESI) is a commonly used soft ionization technique for glycosides as it minimizes
fragmentation of the intact molecule[5].

o Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution
mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This provides the
accurate molecular weight of the glycoside[1][6].

o Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of
the glycoside is selected and subjected to fragmentation, for example, through collision-
induced dissociation (CID). The resulting fragment ions provide information about the
sequence and linkage of the sugar units and the structure of the aglycone[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycoside Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR
experiments is typically required.

Experimental Protocol for NMR Spectroscopy:
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o Sample Preparation: A few milligrams of the purified glycoside are dissolved in a suitable
deuterated solvent (e.g., DMSO-ds, CDsOD, or D20).

e 1D NMR Spectra:

o 'H NMR: Provides information about the number and chemical environment of the protons
in the molecule. The anomeric protons of the sugar units typically resonate in a distinct
region of the spectrum[9][10].

o 18C NMR: Shows the signals for all the carbon atoms, providing information about the
carbon skeleton of the glycoside.

e 2D NMR Spectra:

o COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the
same sugar residue.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): Correlates directly bonded proton and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart. This is crucial for determining the linkages
between sugar units and between the sugar chain and the aglycone.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): Provides information about the spatial proximity of
protons, which helps in determining the stereochemistry and conformation of the
glycosidic linkages.

Data Presentation

The spectroscopic data for a known glycoside would typically be summarized in tables for
clarity and ease of comparison.

Table 1: Hypothetical *H NMR Data for a Glycoside
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Position OoH (ppm) Multiplicity J (Hz)
H-1' 4.50 d 7.8
H-2' 3.25 t 8.0

Table 2: Hypothetical 13C NMR Data for a Glycoside

Position 6C (ppm)
Cc-1 102.5
c-2 74.8

Table 3: Hypothetical High-Resolution Mass Spectrometry (HR-MS) Data

lon Calculated m/z Measured m/z Formula

[M+Na]* 650.1234 650.1230 Cz2gH33015Na

Visualization of Experimental Workflow

The general workflow for the structural elucidation of a glycoside can be visualized as follows:

Spectroscopic Analysis

Isolation & Purification Molecular Weight & Fragmentation ‘ Mass Spectrometry (HR-MS, MS/MS) ‘ Structure Elucidation

—»‘ Chromatographic Separation (e.g., HPLC) }—»‘ Pure Glycoside l * " Data Interpretation }—»‘ Proposed Structure

Connectivity & Stereochemistry ———— *
NMR Spectroscopy (1D & 2D)

Raw Plant/Organism Extract
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Caption: General workflow for the isolation and structural elucidation of a natural glycoside.

To obtain the specific data requested for "Glycoside ST-J," it is imperative to provide a
recognized chemical identifier. Upon receiving such information, a detailed technical guide can
be compiled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12386146#spectroscopic-data-nmr-ms-for-glycoside-
st+j]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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